4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H3Cl2F6N3S and its molecular weight is 394.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
This compound's derivatives, especially those with trifluoromethyl and halogen substituents, have been studied for their stability and reactivity. Research shows these derivatives can produce carboxylic acids under specific conditions, highlighting their potential in organic synthesis and functionalization processes (Schlosser, Lefebvre, & Ondi, 2006).
Halogen Shuffling in Pyridines
Studies on halogen/metal exchange and electrophilic trapping of similar compounds demonstrate the possibility of selective and neat conversion into various derivatives, which can be critical for developing new chemical reactions and materials (Mongin, Tognini, Cottet, & Schlosser, 1998).
Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines
Further research into regioexhaustive functionalization of related compounds suggests a versatile approach to synthesizing carboxylic acids and other derivatives, useful in pharmaceuticals and material science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Nonlinear Optical Exploration of Thiopyrimidine Derivatives
The pyrimidine ring, a key structural component of the compound , has been extensively studied for applications in medicine and nonlinear optics. This research is significant in understanding the electronic and optical properties of these compounds, which could be applied in high-tech optoelectronic devices (Hussain et al., 2020).
Non-Covalent Interactions in Thioureas
Investigations into non-covalent interactions in similar compounds, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, have implications for understanding molecular interactions, which is crucial in the design of pharmaceuticals and advanced materials (Zhang et al., 2018).
properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Cl2F6N3S/c12-5-1-4(10(14,15)16)3-20-8(5)23-9-21-6(11(17,18)19)2-7(13)22-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKGNXBIVRLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Cl2F6N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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